Bienvenue dans la boutique en ligne BenchChem!

Kushenol I

GABAA receptor Flavonoids HPLC-based activity profiling

Select Kushenol I for your research on GABAA receptor modulation and CYP450-mediated drug metabolism. Unlike structurally similar flavonoids (e.g., Kushenol C, M, or Y), Kushenol I is a validated inhibitor of CYP2B6 and a positive modulator of GABAA receptors, making it essential for specific mechanistic studies and avoiding false negatives. With a certified purity of ≥98% (HPLC), it serves as a reliable analytical reference standard for quantifying Sophora flavescens extracts and ensuring assay reproducibility.

Molecular Formula C26H30O7
Molecular Weight 454.5 g/mol
Cat. No. B8034759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKushenol I
Molecular FormulaC26H30O7
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
InChIInChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1
InChIKeyQKEDJCCCNZWOBS-SGOPFIAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kushenol I Procurement Guide: Baseline Overview of This Prenylated Flavonoid


Kushenol I (CAS: 99119-69-4) is a prenylated flavonoid isolated from the roots of Sophora flavescens [1]. It possesses a molecular formula of C26H30O7 and a molecular weight of 454.51 g/mol . The compound is characterized by a distinctive 8-lavandulyl substituent, which is a common structural feature among bioactive flavonoids from this plant source [2]. Kushenol I exhibits multiple pharmacological activities and is primarily utilized in academic and industrial research settings for applications such as analytical method development, biological activity screening, and as a reference standard. Its high purity, typically >98% or >99% as determined by HPLC, makes it suitable for precise quantitative and mechanistic studies .

Why Kushenol I Cannot Be Interchanged with Other Sophora Flavonoids


The substitution of Kushenol I with other prenylated flavonoids from Sophora flavescens, such as Kushenol C, Kushenol M, sophoraflavanone G, or kurarinone, is scientifically unsound due to fundamental differences in their molecular pharmacology and target specificity. Despite a shared natural source and structural class, these compounds exhibit divergent and non-overlapping interaction profiles with key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms [1]. Furthermore, they demonstrate distinct activity spectra against specific molecular targets like GABAA receptors [2] and enzymes such as GSK3β and SGLT2 [3]. A generic substitution could therefore compromise assay validity, produce confounding results in mechanism-of-action studies, or fail to achieve the desired therapeutic effect in preclinical models. The following quantitative evidence clarifies the specific, non-interchangeable attributes of Kushenol I.

Kushenol I Comparative Evidence: Quantifiable Differentiation from Analogs


Kushenol I vs. Inactive Analogs in GABAA Receptor Modulation

Kushenol I is a positive modulator of the GABAA receptor, whereas a series of structurally related flavonoids from the same Sophora flavescens extract, including the newly identified kushenol Y, were found to be completely inactive in the same assay [1].

GABAA receptor Flavonoids HPLC-based activity profiling

Kushenol I Divergent CYP2B6 Inhibition vs. Kushenol C/M

Kushenol I is reported to inhibit CYP2B6, a key drug-metabolizing enzyme. This activity is shared with leachianone A and sophoraflavanone G, but critically, not with the closely related analogs Kushenol C and Kushenol M, which do not inhibit this isoform [1]. All five compounds inhibit CYP3A4, indicating a distinct selectivity profile for Kushenol I.

CYP2B6 Cytochrome P450 Drug-drug interaction

Kushenol I vs. Kushenol F in GSK3β Inhibition and Anti-inflammatory Activity

In a patent application for treating sequelae of pelvic inflammatory disease, both Kushenol I and Kushenol F are identified as GSK3β inhibitors that can significantly reduce inflammatory factors [1]. This shared activity differentiates them from other Sophora flavonoids not mentioned in the patent for this specific indication.

GSK3β Inflammation Pelvic inflammatory disease

Kushenol I Solubility Profile: Suitability for In Vitro and In Vivo Studies

Kushenol I has a well-defined solubility profile suitable for both in vitro and in vivo research applications. It achieves a solubility of 100 mg/mL (220.02 mM) in DMSO for in vitro studies . For in vivo experiments, a standard formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) yields a solubility of ≥2.5 mg/mL (5.50 mM) . This provides a practical benchmark for experimental design, unlike many less-characterized analogs.

Solubility DMSO In vivo formulation

Kushenol I Purity for Analytical Standardization: HPLC≥98% to >99%

Kushenol I is commercially available with a certified high purity of >99.0% or HPLC≥98% [REFS-1, REFS-2]. This level of purity ensures its suitability as an analytical reference standard for quantitative analysis, method validation, and quality control of Sophora flavescens extracts and formulations. The high purity minimizes interference from co-eluting impurities in chromatographic assays.

HPLC Purity Analytical standard

Kushenol I Optimal Research and Industrial Application Scenarios


Specific GABAA Receptor Modulation Studies

Kushenol I is the appropriate choice for research on GABAA receptor modulation, where other structurally related Sophora flavonoids, such as Kushenol Y, have been shown to be inactive. Using an inactive analog could lead to false-negative results and misdirected research efforts [1].

CYP2B6-Specific Drug Metabolism and Interaction Research

When investigating CYP2B6-mediated drug metabolism, Kushenol I should be used over Kushenol C or Kushenol M, as the latter two compounds lack inhibitory activity against this specific CYP isoform. This differentiation is critical for studies on drug-drug interactions and pharmacokinetics [1].

GSK3β-Targeted Anti-inflammatory Preclinical Studies

For preclinical models targeting GSK3β in the context of pelvic inflammatory disease, Kushenol I, along with Kushenol F, is a validated tool compound. This is based on patent data demonstrating its efficacy in reducing inflammatory factors via GSK3β inhibition [1].

Analytical Standard for Quality Control of Sophora flavescens

Due to its high and certified purity (HPLC≥98% to >99%), Kushenol I is an ideal analytical reference standard for the quantification and quality control of Sophora flavescens extracts, herbal formulations, and dietary supplements [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kushenol I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.